An In-depth Technical Guide to 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one
An In-depth Technical Guide to 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one, a naphthalene derivative of potential interest in medicinal chemistry and organic synthesis. While direct biological data for this specific isomer is limited, its structural similarity to precursors of significant therapeutic agents, such as the anti-tubercular drug Bedaquiline and choline acetyltransferase inhibitors, suggests its potential as a scaffold for novel drug discovery. This document collates available quantitative data, details a robust experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one.
| Property | Value | Source |
| IUPAC Name | 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one | [1][2] |
| Synonyms | (2-alpha-Naphthoylethyl)dimethylamine, 2-(Dimethylamino)ethyl 1-naphthyl ketone, 3-(dimethylamino)-1-(1-naphthalenyl)-1-propanone | [2] |
| CAS Number | 10320-49-7 | [1] |
| Molecular Formula | C₁₅H₁₇NO | [1] |
| Molecular Weight | 227.307 g/mol | [2] |
| Appearance | Colorless oil or colorless to light yellow solid | [1][3] |
| Boiling Point | 368.7°C at 760 mmHg | [2] |
| Density | 1.072 g/cm³ | [2] |
| Refractive Index | 1.592 | [2] |
| LogP | 2.97420 | [2] |
| PSA (Polar Surface Area) | 20.31000 Ų | [2] |
| Flash Point | 139.4°C | [2] |
| Vapour Pressure | 1.25E-05mmHg at 25°C | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | [3] |
Synthesis
Experimental Protocol: Mannich Reaction
A common and effective method for the synthesis of 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one is the Mannich reaction.[1]
Materials:
-
1-Acetylnaphthalene (1.0 eq)
-
Paraformaldehyde (1.4 eq)
-
Dimethylamine hydrochloride (1.4 eq)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Ethanol
-
50% aqueous Sodium Carbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water (for washing)
-
Saturated saline solution (for washing)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-acetylnaphthalene (e.g., 8 g, 0.047 mol), paraformaldehyde (e.g., 2 g, 0.065 mol), and dimethylamine hydrochloride (e.g., 5.3 g, 0.065 mol) in ethanol (e.g., 15 mL).[1]
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.6 mL) to the mixture.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.[1]
-
Crystallization: After reflux, cool the mixture to room temperature and then refrigerate at -20°C overnight to precipitate a white solid.[1]
-
Filtration: Isolate the white solid by filtration and wash it with cold ethanol.[1]
-
Basification: Dissolve the collected solid in water and slowly add a 50% aqueous sodium carbonate solution until the solution is basic.[1]
-
Extraction: Extract the aqueous phase three times with ethyl acetate (e.g., 3 x 20 mL).[1]
-
Washing: Combine the organic layers and wash sequentially with water (e.g., 2 x 15 mL) and saturated saline solution (e.g., 2 x 15 mL).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product as a colorless oil.[1]
Expected Yield: Approximately 70%.[1]
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one.
Biological Activity and Potential Applications
Currently, there is a lack of specific biological data for 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one in the public domain. However, the structural motifs present in this molecule are found in compounds with significant pharmacological activity.
-
Analogs of Bedaquiline: The closely related isomer, 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one, is a known intermediate in the synthesis of Bedaquiline (TMC207), a diarylquinoline anti-tubercular agent.[4][5] Bedaquiline functions by inhibiting mycobacterial ATP synthase.[6] The naphthalene moiety plays a crucial role in the hydrophobic interactions within the enzyme's binding site.[6] While the 5-yl substitution may alter the binding orientation and efficacy, this structural class represents a promising starting point for the development of new anti-tubercular drugs.[6][7][8][9][10]
-
Choline Acetyltransferase (ChA) Inhibitors: Naphthalene-containing compounds related to the title compound have been investigated as inhibitors of choline acetyltransferase (ChA).[11][12][13] ChA is a critical enzyme in the biosynthesis of the neurotransmitter acetylcholine.[14] Inhibitors of this enzyme are valuable tools for studying cholinergic systems and may have therapeutic potential in neurological disorders.
Given these precedents, 3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one is a compound of interest for screening in anti-mycobacterial and neuroscience-related drug discovery programs.
Safety Information
Conclusion
3-(Dimethylamino)-1-(naphthalen-5-YL)propan-1-one is a readily synthesizable compound with a chemical scaffold that is present in molecules of significant therapeutic importance. Although its own biological profile is yet to be determined, it represents a valuable starting material for the synthesis of novel analogs targeting tuberculosis and neurological disorders. This guide provides the foundational chemical data and synthetic methodology to facilitate further research and development efforts with this compound.
References
- 1. 3-(dimethylamino)-1-(naphthalen-5-yl)propan-1-one | 10320-49-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | Buy Online CAS Number 5409-58-5 - Bio Synth [bio-synth.in]
- 6. Structure-activity relationships for analogs of the tuberculosis drug bedaquiline with the naphthalene unit replaced by bicyclic heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Anti-tubercular Analogues of Bedaquiline with Modified A-, B- and C-Ring Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sfdchem.com [sfdchem.com]
- 13. 3-(DIMETHYLAMINO)-1-(NAPHTHALEN-1-YL)PROPAN-1-ONE HYDROCHLORIDE CAS 5409-58-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 14. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
